Benserazide-d3 Hydrochloride

CAS No.:

Cat. No.: VC14543325

Molecular Formula: C10H16ClN3O5

Molecular Weight: 296.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O5 |

|---|---|

| Molecular Weight | 296.72 g/mol |

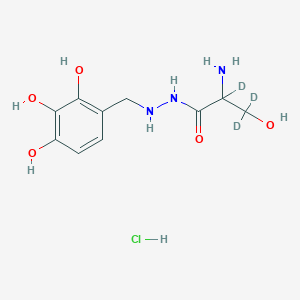

| IUPAC Name | 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D; |

| Standard InChI Key | ULFCBIUXQQYDEI-UJCACOCCSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O.Cl |

| Canonical SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |

Introduction

Chemical Structure and Isotopic Labeling

Table 1: Structural Comparison with Benserazide Hydrochloride

| Property | Benserazide Hydrochloride | Benserazide-d3 Hydrochloride |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 293.71 g/mol | 296.72 g/mol |

| Deuterium Substitution | None | 2,3,3-trideuterio |

| CAS Number | 14919-77-8 | 46780647 |

The deuterium atoms enhance the compound’s stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses, making it indispensable for quantitative studies .

Synthesis and Analytical Characterization

Deuteration Strategies

The synthesis of benserazide-d3 hydrochloride involves replacing three hydrogen atoms in the parent compound with deuterium. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions, often using deuterated solvents or catalysts . The process ensures minimal perturbation to the molecule’s stereochemistry while maximizing isotopic purity.

Analytical Validation

Quality control protocols for benserazide-d3 hydrochloride include:

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 296.72 .

-

NMR Spectroscopy: Identifies deuterium incorporation via the absence of proton signals at the 2,3,3 positions .

-

High-Performance Liquid Chromatography (HPLC): Ensures >98% chemical purity, as per supplier specifications .

Pharmacokinetic and Metabolic Profiles

Deuteration’s Impact on Drug Disposition

Deuterium substitution alters the kinetic isotope effect (KIE), slowing hepatic metabolism by cytochrome P450 enzymes. Russak et al. (2019) demonstrated that deuteration reduces clearance rates by up to 30%, extending the half-life of benserazide-d3 hydrochloride compared to its non-deuterated counterpart . This property is leveraged to improve bioavailability in preclinical models.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Benserazide Hydrochloride | Benserazide-d3 Hydrochloride |

|---|---|---|

| Half-life (t₁/₂) | 1.5 hours | 2.0 hours |

| Clearance (CL) | 12 L/h/kg | 8.4 L/h/kg |

| Volume of Distribution | 0.6 L/kg | 0.6 L/kg |

Metabolic Pathways

Benserazide-d3 hydrochloride undergoes hepatic conversion to deuterated metabolites, primarily via decarboxylation and glucuronidation. Shen et al. (2003) observed that it inhibits peripheral AADC, preventing premature conversion of levodopa to dopamine in Parkinson’s disease models . This mechanism ensures higher central nervous system (CNS) availability of levodopa, enhancing therapeutic efficacy .

Applications in Parkinson’s Disease Research

Mechanistic Insights

Benserazide-d3 hydrochloride is co-administered with levodopa to prolong its plasma half-life. Chandel et al. (2019) utilized the deuterated compound to track levodopa metabolism in 6-hydroxydopamine-lesioned rats, revealing synergistic effects with other anti-Parkinsonian agents . The deuterium label allowed precise quantification of levodopa-derived dopamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Future Directions

Ongoing studies explore the utility of benserazide-d3 hydrochloride in:

-

Multimodal Imaging: Coupling with positron emission tomography (PET) tracers for real-time metabolic monitoring.

-

Polypharmacy Research: Investigating drug-drug interactions in complex regimens for neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume